molecular formula C14H12N2O5S B5835540 N-(2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-3-nitrobenzenesulfonamide

N-(2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-3-nitrobenzenesulfonamide

Cat. No. B5835540
M. Wt: 320.32 g/mol
InChI Key: YTDHYFUKLQRTNZ-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-3-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been synthesized and extensively studied in the field of scientific research. DNBS is a sulfonamide derivative that has been used in various biochemical and physiological studies due to its unique properties.

Mechanism of Action

The mechanism of action of DNBS involves the covalent modification of T-cells through the formation of a stable adduct with the T-cell receptor. This modification leads to the activation of T-cells, which in turn leads to the activation of immune responses.
Biochemical and Physiological Effects:
DNBS has been shown to have various biochemical and physiological effects on the body. The activation of T-cells by DNBS leads to the production of various cytokines and chemokines, which play a crucial role in the immune response. DNBS has also been shown to induce the production of nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNBS in lab experiments is its selectivity towards T-cells. This allows for the specific activation of immune responses, which is crucial in the study of various diseases. However, one of the limitations of using DNBS is its potential toxicity towards other cells in the body, which can lead to unwanted side effects.

Future Directions

There are various future directions for the study of DNBS. One of the main areas of research is the development of new derivatives of DNBS that have improved selectivity and reduced toxicity. Another area of research is the study of the long-term effects of DNBS on the immune system, which can provide valuable insights into the development of new immunotherapeutic strategies.
In conclusion, DNBS is a chemical compound that has been extensively studied in scientific research due to its unique properties. Its selectivity towards T-cells has made it a valuable tool in the study of various biological processes, particularly in the field of immunology. However, further research is needed to fully understand the potential benefits and limitations of using DNBS in lab experiments.

Synthesis Methods

The synthesis of DNBS involves the reaction of 2,5-dimethyl-4-nitrophenylsulfonyl chloride with cyclohexadiene in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DNBS has been widely used in scientific research to study various biological processes. One of the main applications of DNBS is in the study of T-cell-mediated immune responses. DNBS has been shown to selectively modify T-cells, leading to the activation of immune responses.

properties

IUPAC Name

(NE)-N-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-9-7-14(17)10(2)6-13(9)15-22(20,21)12-5-3-4-11(8-12)16(18)19/h3-8H,1-2H3/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDHYFUKLQRTNZ-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C(=CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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